molecular formula C8H8O4 B3021307 Ethyl 4-oxo-4H-pyran-3-carboxylate CAS No. 1359858-91-5

Ethyl 4-oxo-4H-pyran-3-carboxylate

Cat. No. B3021307
M. Wt: 168.15 g/mol
InChI Key: BOJLXWSIMUEPCI-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-pyran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are compounds containing a pyran ring which bears a ketone.

Synthesis Analysis

The synthesis of various derivatives of ethyl 4-oxo-4H-pyran-3-carboxylate has been explored through different reactions. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate . Another approach involves the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents to yield a range of derivatives . Additionally, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates have been prepared through a metal-catalyzed domino reaction .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the X-ray structure of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates has been determined, providing insights into their three-dimensional conformation . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been analyzed, revealing the spatial arrangement of the pyran and pyrazole rings .

Chemical Reactions Analysis

Ethyl 4-oxo-4H-pyran-3-carboxylate derivatives undergo various chemical reactions. For instance, they can be converted into different heterocyclic compounds when treated with specific reagents . The trifluoroacetylation of ethyl 2,4-dioxopentanoate leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-oxo-4H-pyran-3-carboxylate derivatives are influenced by their molecular structure. The presence of various functional groups contributes to their reactivity and potential biological activities. For example, the anti-tumor activity of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates has been evaluated, with some compounds showing potent activity against HeLa cells . Theoretical studies, including DFT calculations, have been performed to predict the properties of these compounds, which are in good agreement with experimental data .

Safety And Hazards

The safety and hazards of Ethyl 4-oxo-4H-pyran-3-carboxylate are not readily available. However, a similar compound, Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, has a safety information MSDS available1.


Future Directions

The future directions of research on Ethyl 4-oxo-4H-pyran-3-carboxylate are not readily available. However, the synthesis of 4H-Pyran derivatives using a nanostructured Na2CaP2O7 catalyst suggests potential future directions in the field3.


properties

IUPAC Name

ethyl 4-oxopyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJLXWSIMUEPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-pyran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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